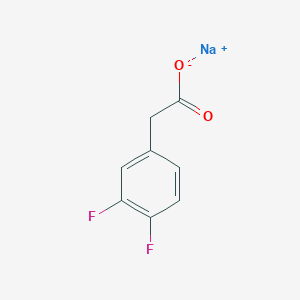

Sodium 3,4-difluorophenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3,4-difluorophenylacetate is a chemical compound with the molecular formula C8H6F2O2.Na . It has a molecular weight of 194.11 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O2.Na/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 . This indicates the presence of a sodium atom, a 3,4-difluorophenyl group, and an acetate group in the molecule.Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Aplicaciones Científicas De Investigación

Photoinduced Trifluoromethylation

Sodium triflinate, a related sodium compound, has been used as a source for trifluoromethylation in both olefins and (hetero)aromatic compounds, utilizing benzophenone derivatives as photosensitizers. This process, developed in batch and continuous flow, highlights the utility of sodium derivatives in facilitating modifications of organic molecules under light irradiation, which could be similar to the applications of sodium 3,4-difluorophenylacetate in photochemical reactions (Lefebvre, Hoffmann, & Rueping, 2016).

Fluoride in Dental and Bone Health

Research on sodium monofluorophosphate (NaMFP) and sodium fluoride (NaF), compounds utilized in fluoride dentifrices, explores their effects on fluoride concentrations in saliva, plaque, and plaque fluid. Such studies demonstrate the significance of sodium fluoride compounds in dental health applications, which may parallel the biochemical or medical research applications of this compound (Vogel, Mao, Chow, & Proskin, 2000).

Luminescent Probes and Photodynamic Therapy

Sodium gadolinium fluoride (NaGdF4) nanoparticles doped with luminescent lanthanide ions illustrate the use of sodium compounds in creating probes for biological samples, 3D displays, solar energy conversion, and photodynamic therapy. This indicates the broader application of sodium compounds in nanotechnology and medical imaging, suggesting areas where this compound might be explored (Wang, Deng, & Liu, 2014).

Sodium-Ion Batteries

The development and application of sodium-based compounds in batteries, such as sodium metal anodes for sodium-ion batteries, highlight the role of sodium in energy storage technologies. This area of research might be relevant to the development of new materials or electrolytes involving this compound for enhanced energy storage solutions (Zheng et al., 2018).

Safety and Hazards

Sodium 3,4-difluorophenylacetate is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .

Propiedades

IUPAC Name |

sodium;2-(3,4-difluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2.Na/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECKBATVPCWWFR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)[O-])F)F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)

![Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride](/img/structure/B2659470.png)

![Ethyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2659471.png)

![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2659475.png)

![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)

![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)